(5Z)-5-(3-ethoxy-2-hydroxybenzylidene)-2-sulfanyl-1,3-thiazol-4(5H)-one
Beschreibung
(5Z)-5-(3-Ethoxy-2-hydroxybenzylidene)-2-sulfanyl-1,3-thiazol-4(5H)-one is a thiazolidinone derivative characterized by a benzylidene moiety substituted with ethoxy and hydroxy groups at positions 3 and 2, respectively, and a sulfanyl group at position 2 of the thiazole ring. The compound’s synthesis typically involves Knoevenagel condensation or microwave-assisted reactions, enabling efficient formation of the Z-configured benzylidene-thiazolidinone core .
Eigenschaften
IUPAC Name |
(5Z)-5-[(3-ethoxy-2-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3S2/c1-2-16-8-5-3-4-7(10(8)14)6-9-11(15)13-12(17)18-9/h3-6,14H,2H2,1H3,(H,13,15,17)/b9-6- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUURNKWQIUZWFU-TWGQIWQCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1O)C=C2C(=O)NC(=S)S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC(=C1O)/C=C\2/C(=O)NC(=S)S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthesis of 2-Sulfanyl-1,3-thiazol-4(5H)-one Core
The thiazolone core is synthesized via nucleophilic substitution and cyclization. Thiourea reacts with methyl bromoacetate in methanol under basic conditions to form 2-sulfanyl-1,3-thiazol-4(5H)-one (Table 1).
Table 1: Synthesis of 2-Sulfanyl-1,3-thiazol-4(5H)-one
The reaction proceeds via deprotonation of thiourea to form a thiolate ion, which attacks the α-carbon of methyl bromoacetate. Intramolecular cyclization yields the thiazolone ring, with sodium methoxide facilitating ester hydrolysis.
Knoevenagel Condensation for Benzylidene Formation
The thiazolone core undergoes condensation with 3-ethoxy-2-hydroxybenzaldehyde under acidic conditions to introduce the benzylidene group (Table 2).
Table 2: Condensation Optimization
| Aldehyde | Acid Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 3-Ethoxy-2-hydroxybenzaldehyde | Glacial AcOH | 110 | 1.5 | 68–72 |
The reaction employs acetic acid and sodium acetate to generate a nucleophilic enolate from the thiazolone, which attacks the aldehyde’s carbonyl group. Dehydration yields the (Z)-configured benzylidene derivative, favored by steric and electronic effects.
Analytical Characterization
The final product is validated using:
-
NMR Spectroscopy : Distinct signals for the thiazolone protons (δ 6.8–7.2 ppm, aromatic; δ 4.1 ppm, ethoxy -OCH2CH3).
-
X-ray Crystallography : Confirms Z-configuration via C5=C6 dihedral angle.
Challenges and Limitations
-
Stereochemical Control : Competing E-isomer formation necessitates precise pH and temperature control during condensation.
-
Aldehyde Stability : 3-Ethoxy-2-hydroxybenzaldehyde is prone to oxidation, requiring inert atmospheres or fresh preparation.
-
Purification : Silica gel chromatography or recrystallization (tetrahydrofuran/hexane) is essential to isolate the pure Z-isomer .
Analyse Chemischer Reaktionen
Types of Reactions
(5Z)-5-(3-ethoxy-2-hydroxybenzylidene)-2-sulfanyl-1,3-thiazol-4(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolone ring to a thiazolidine ring.
Substitution: Electrophilic substitution reactions can occur on the benzylidene moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Halogenated benzylidene derivatives.
Wissenschaftliche Forschungsanwendungen
(5Z)-5-(3-ethoxy-2-hydroxybenzylidene)-2-sulfanyl-1,3-thiazol-4(5H)-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of novel materials with specific electronic properties.
Wirkmechanismus
The mechanism of action of (5Z)-5-(3-ethoxy-2-hydroxybenzylidene)-2-sulfanyl-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interact with cellular receptors, leading to its biological effects. For instance, its antimicrobial activity may result from the disruption of bacterial cell walls or inhibition of essential bacterial enzymes .
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Substituent Effects on the Benzylidene Ring:
- Hydroxy and Methoxy Groups: Derivatives like (5Z)-5-(4-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one (IC₅₀ = 0.028 μM) and (5Z)-5-(3,4-dimethoxybenzylidene) analogues exhibit potent inhibition of protein kinase DYRK1A, highlighting the importance of electron-donating groups for kinase activity .
- Halogen and Bulky Groups: Fluorinated derivatives, such as (5Z)-5-(3-fluorobenzylidene)-2-[(4-chlorophenyl)amino]-1,3-thiazol-4(5H)-one, show enhanced metabolic stability but reduced solubility. In contrast, bulky substituents (e.g., di-tert-butyl in Darbufelone) improve target selectivity but may hinder cellular uptake .
Modifications at Position 2 of the Thiazole Ring:
- Sulfanyl vs. Sulfanyl groups may enhance metal-binding capacity (e.g., for Ag⁺, Hg²⁺ detection) but could increase toxicity compared to amino derivatives .
- Heterocyclic Substituents : Piperazine or morpholine substitutions (e.g., 5c, 5d in ) improve water solubility and kinase inhibition, suggesting that the target compound’s unmodified sulfanyl group may prioritize reactive or chelating properties over solubility .
Biologische Aktivität
(5Z)-5-(3-ethoxy-2-hydroxybenzylidene)-2-sulfanyl-1,3-thiazol-4(5H)-one is a thiazolidinone derivative that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique thiazolone ring structure, which contributes to its potential therapeutic applications, particularly in the fields of oncology and infectious disease.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 299.40 g/mol. The structural features include:
- Thiazolone Ring : Central to its biological activity.
- Ethoxy and Hydroxy Substituents : These enhance solubility and reactivity.
Synthesis
The synthesis of this compound typically involves the condensation of 3-ethoxy-2-hydroxybenzaldehyde with 2-sulfanyl-1,3-thiazol-4(5H)-one under basic conditions, commonly using sodium hydroxide in ethanol. This method has been optimized for yield and purity through various reaction conditions including temperature control and solvent choice .
Anticancer Properties
Recent studies have highlighted the anticancer potential of thiazolidinone derivatives, including this compound. The compound exhibits significant cytotoxic effects against various cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | <0.95 |
| MCF-7 | Not specified |
| HepG2 | Not specified |
| A549 | Not specified |
The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the sub-G1 phase . Structural activity relationship (SAR) studies suggest that modifications in the substituents can enhance anticancer efficacy .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It has shown promising results against both Gram-positive and Gram-negative bacteria as well as fungi. Comparative studies indicate that it possesses better antibacterial potency than standard antibiotics like ampicillin .
| Microorganism | Activity Level |
|---|---|
| MRSA | More potent than reference drugs |
| Pseudomonas aeruginosa | Significant activity |
| E. coli | Significant activity |
The proposed mechanism involves disruption of bacterial cell walls and inhibition of essential enzymes crucial for microbial survival .
Other Biological Activities
In addition to anticancer and antimicrobial effects, this compound has been explored for:
- Anti-inflammatory Effects : Potentially reducing inflammation markers.
- Antioxidant Activity : Scavenging free radicals.
These activities make it a candidate for further development into therapeutic agents targeting multiple pathways in disease processes .
Case Studies
Several case studies have documented the effectiveness of thiazolidinone derivatives in clinical settings:
- Study on Anticancer Activity : A study demonstrated that derivatives similar to (5Z)-5-(3-ethoxy-2-hydroxybenzylidene)-2-sulfanyl exhibited significant inhibition of tumor growth in xenograft models .
- Antimicrobial Evaluation : Another study assessed the compound's efficacy against resistant strains, showing superior performance compared to conventional treatments .
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for synthesizing (5Z)-5-(3-ethoxy-2-hydroxybenzylidene)-2-sulfanyl-1,3-thiazol-4(5H)-one?
- Methodological Answer : The compound can be synthesized via a Knoevenagel condensation reaction. A typical procedure involves refluxing equimolar amounts of 2-thioxothiazolidin-4-one and 3-ethoxy-2-hydroxybenzaldehyde in glacial acetic acid with anhydrous sodium acetate as a catalyst. Reaction progress is monitored via TLC (20% ethyl acetate/hexane), followed by precipitation in ice-cold water and recrystallization in ethanol (yield ~85%) . Key parameters include solvent choice (protic solvents enhance imine formation), temperature control (80–100°C), and catalyst stoichiometry.
Q. How can the Z-configuration of the benzylidene moiety be confirmed?
- Methodological Answer : The Z-configuration is confirmed through a combination of NMR and X-ray crystallography. In NMR, the vinylic proton resonance appears as a singlet at δ ~7.5–8.0 ppm due to restricted rotation. X-ray diffraction analysis reveals a dihedral angle of <10° between the thiazole and benzylidene rings, consistent with Z-stereochemistry .
Q. What spectroscopic techniques are critical for structural validation?
- Methodological Answer : Use IR (C=O stretch at ~1700 cm, C=S at ~1200 cm), and NMR (aromatic protons at δ 6.5–8.0 ppm, thiocarbonyl carbon at δ ~190 ppm), and HRMS (exact mass matching within 2 ppm). For advanced validation, NOESY correlations confirm spatial proximity of the benzylidene and thiazole protons .
Advanced Research Questions
Q. How can computational chemistry optimize reaction conditions for higher yields?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict transition states and energy barriers for imine formation. Solvent effects are modeled using the Conductor-like Polarizable Continuum Model (CPCM). Simulations suggest that polar aprotic solvents (e.g., DMF) reduce activation energy by 15–20 kJ/mol compared to acetic acid, but may compromise stereoselectivity .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer : Discrepancies in bioactivity (e.g., IC variations) require rigorous standardization:
- Assay Conditions : Control pH (7.4 vs. 6.5), temperature (25°C vs. 37°C), and solvent (DMSO concentration ≤0.1%).
- Statistical Validation : Use ANOVA with post-hoc Tukey tests to assess significance (p < 0.05).
- Target Specificity : Perform counter-screens against related enzymes (e.g., HDAC vs. SIRT1) to rule off-target effects .
Q. How can crystallographic data inform structure-activity relationships (SAR)?
- Methodological Answer : X-ray structures reveal key interactions (e.g., hydrogen bonding between the 2-hydroxy group and His-159 in HDAC8). Overlay with docking simulations (AutoDock Vina) identifies steric clashes with bulky substituents at the 3-ethoxy position, explaining reduced activity in analogs with larger groups (e.g., isopropyl) .
Q. What experimental designs mitigate oxidative degradation during storage?
- Methodological Answer : Stability studies under accelerated conditions (40°C/75% RH) show degradation via sulfhydryl oxidation. Strategies include:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
